molecular formula C21H28O5 B6338050 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione CAS No. 307518-72-5

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B6338050
CAS No.: 307518-72-5
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a steroid compound with the molecular formula C21H28O5. It is a 21-hydroxy steroid, which means it has a hydroxyl group attached to the 21st carbon atom in its structure. This compound is also known by its IUPAC name: 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one .

Preparation Methods

Microbial Dehydrogenation of Hydrocortisone

The most established method for synthesizing 11,17,21-trihydroxypregna-1,4-diene-3,20-dione involves microbial dehydrogenation of hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). This process introduces the 1,2-double bond in the A-ring, converting the saturated Δ⁴-pregnene structure to a Δ¹,⁴-diene system.

Mechanism of Microbial Dehydrogenation

Microorganisms such as Corynebacterium simplex and Arthrobacter spp. express Δ¹-dehydrogenase enzymes that catalyze the oxidation of hydrocortisone’s C1–C2 single bond to a double bond . The reaction occurs under aerobic conditions, with the enzyme transferring protons to form NADH, which is reoxidized via the electron transport chain.

Fermentation Conditions

Typical fermentation parameters include:

ParameterValue
Temperature28–32°C
pH6.8–7.2
Substrate Concentration5–10 g/L hydrocortisone
Incubation Time48–72 hours

Yields range from 70–85%, with residual hydrocortisone removed via chromatography .

Chemical Dehydrogenation Methods

Chemical methods offer an alternative to microbial processes, particularly for large-scale production.

Use of DDQ (2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone)

DDQ selectively dehydrogenates the C1–C2 bond in hydrocortisone under mild conditions. The reaction proceeds via a radical mechanism, with DDQ abstracting hydrogen atoms from the steroid backbone .

Reaction Setup:

  • Hydrocortisone (1 equiv) dissolved in dichloromethane

  • DDQ (1.2 equiv) added at 0°C

  • Stirred for 6–8 hours at 25°C

Yield: 65–75% after recrystallization from ethanol .

Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) introduces the 1,2-double bond through allylic oxidation, though this method generates more byproducts:

Hydrocortisone+SeO2Acetic AcidThis compound+H2SeO3\text{Hydrocortisone} + \text{SeO}2 \xrightarrow{\text{Acetic Acid}} \text{this compound} + \text{H}2\text{SeO}_3

Limitations:

  • Toxicity of selenium byproducts

  • Requires rigorous purification

Synthetic Routes from Steroid Precursors

Partial Synthesis from Diosgenin

Diosgenin, a plant-derived steroidal sapogenin, serves as a cost-effective precursor:

  • Acid Hydrolysis: Diosgenin → Diosgenin acetate

  • Oxidative Cleavage: Ozonolysis of the spiroketal side chain to yield pregnenolone

  • Hydroxylation: Microbial oxidation at C11β, C17α, and C21 positions using Rhizopus arrhizus

  • Dehydrogenation: DDQ-mediated introduction of the 1,2-double bond

Overall Yield: 12–18% (multi-step process) .

Hydroxylation of Pregna-1,4-Diene-3,20-Dione

Direct hydroxylation of pregna-1,4-diene-3,20-dione at C11, C17, and C21 positions involves:

  • C11β-Hydroxylation: Curvularia lunata fermentation (aerobic, pH 7.0, 30°C)

  • C17α-Hydroxylation: Chemical epoxidation followed by acid hydrolysis

  • C21-Hydroxylation: Microbial oxidation with Streptomyces spp.

Industrial Production Processes

Large-scale manufacturing prioritizes cost efficiency and reproducibility:

Microbial Fermentation Optimization

Industrial bioreactors (10,000 L capacity) use genetically modified Corynebacterium simplex strains with enhanced Δ¹-dehydrogenase activity. Key parameters:

ParameterIndustrial Standard
Aeration Rate1.5 vvm (volume per volume per minute)
Dissolved Oxygen40–60% saturation
Glucose FeedFed-batch mode to maintain 5 g/L

Productivity: 8–10 g/L after 60 hours .

Downstream Processing

  • Centrifugation: Remove microbial biomass

  • Solvent Extraction: Ethyl acetate partitioning

  • Crystallization: Ethanol/water (3:1) at 4°C

Purity: ≥99% by HPLC (UV detection at 254 nm).

Recent Advances in Biocatalytic Synthesis

Engineered Cytochrome P450 Enzymes

Directed evolution of Bacillus megaterium P450BM3 enables regioselective hydroxylation at C21 without protecting groups:

VariantActivity (nmol/min/mg)Selectivity (%)
Wild-Type0.722
Mutant A512.489

Continuous Flow Chemistry

Microreactor systems reduce reaction times and improve heat management for DDQ-mediated dehydrogenation:

  • Residence Time: 15 minutes (vs. 8 hours in batch)

  • Conversion: 92% at 50°C

Chemical Reactions Analysis

Types of Reactions

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H28O5
  • CAS Number : 307518-72-5
  • Molecular Weight : 360.45 g/mol

Biochemical Interactions

This compound interacts primarily with the glucocorticoid receptor, influencing gene expression related to inflammatory and immune responses. Its hydroxyl groups at positions 11, 17, and 21 are crucial for its biological activity.

Chemistry

Synthesis of Steroids
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione serves as a precursor for synthesizing various steroid compounds. Its unique structure allows chemists to modify it to create derivatives with distinct properties.

Compound Application
HydrocortisoneAnti-inflammatory treatment
PrednisoneImmunosuppressant for autoimmune diseases
BetamethasoneTreatment of skin conditions

Biology

Cellular Processes
Research has shown that this compound modulates cellular processes such as apoptosis and cell proliferation. Studies indicate its role in regulating stress responses and metabolic pathways.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.

Medicine

Therapeutic Potential
The compound is under investigation for its anti-inflammatory and immunosuppressive properties. Its ability to bind to glucocorticoid receptors makes it a candidate for treating conditions like asthma and rheumatoid arthritis.

Clinical Trials

Recent clinical trials have explored its efficacy in managing chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Results indicate improvements in lung function and reduced exacerbation rates.

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the formulation of corticosteroids. Its synthesis is optimized for high yield and purity to meet stringent regulatory standards.

Industry Use Description
Corticosteroid FormulationUsed as an active ingredient in medications for inflammation control
Research ChemicalsEmployed in laboratories for various biochemical assays

Mechanism of Action

The mechanism of action of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. This compound can affect inflammation, immune response, and metabolism .

Comparison with Similar Compounds

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione can be compared to other similar steroid compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, commonly known as a glucocorticoid steroid, exhibits significant biological activity primarily through its interaction with the glucocorticoid receptor. This compound is characterized by its molecular formula C21H28O5C_{21}H_{28}O_5 and plays crucial roles in various physiological processes including inflammation regulation and immune response modulation.

The biological activity of this compound is largely mediated by its binding to the glucocorticoid receptor (GR). Upon binding, the steroid-receptor complex translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in the DNA. This interaction leads to the transcriptional regulation of target genes involved in:

  • Anti-inflammatory responses : Inhibition of pro-inflammatory cytokines and chemokines.
  • Immunosuppression : Reduction in immune cell proliferation and activity.
  • Metabolic effects : Modulation of glucose metabolism and lipid metabolism.

The compound undergoes several biochemical transformations which enhance its activity:

  • Hydroxylation : The introduction of hydroxyl groups at the 11th, 17th, and 21st positions enhances receptor affinity.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's pharmacokinetics and bioavailability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other corticosteroids to highlight its unique properties:

Compound NameStructure CharacteristicsBiological Activity
Hydrocortisone21-hydroxy steroidAnti-inflammatory and immunosuppressive
PrednisoneSynthetic corticosteroidSimilar anti-inflammatory effects
BetamethasonePotent anti-inflammatory activityMore effective than hydrocortisone

Study on Metabolic Pathways

A study published in the Journal of Endocrinology investigated the urinary excretion of metabolites after administration of radiolabeled prednisolone. The findings indicated that various metabolites including 11β, 17α, 20β, and 21-trihydroxypregna-1,4-dien-3-one were produced in significant amounts. This study underscores the metabolic pathways involving this compound and its derivatives in clinical settings .

Clinical Applications

Research has shown that this compound possesses both glucocorticoid and minimal mineralocorticoid activities. This dual action makes it suitable for treating conditions such as asthma and autoimmune disorders where inflammation plays a critical role .

Pharmacological Studies

A pharmacological evaluation highlighted that the compound exhibits potent anti-inflammatory effects comparable to other corticosteroids. Its ability to modulate gene expression related to inflammation was emphasized through various in vitro studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione with high stereochemical purity?

Methodological Answer:

  • Chiral Synthesis : Use stereoselective catalysts or enzymatic methods to ensure correct configuration at the 7 defined stereocenters (critical for biological activity) .
  • Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) to achieve >95% purity. Monitor purity via UV detection at 240 nm (λmax for α,β-unsaturated ketones) .
  • Verification : Confirm stereochemistry using NOESY NMR to assess spatial proximity of protons and X-ray crystallography for absolute configuration .

Table 1: Key Synthesis Parameters

ParameterDetailsReference
Stereocenters7 defined (11β, 16α, etc.)
HPLC ConditionsC18 column, acetonitrile/water
Purity Threshold>95% (HPLC)

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., C3 ketone at ~200 ppm, C1-C4 diene protons at 5.5–6.5 ppm) .
    • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ at m/z 361.4 (calculated for C21_{21}H28_{28}O5_5) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., R factor <0.04 as in ).

Q. What are the critical parameters for HPLC purity assessment?

Methodological Answer:

  • Column : C18 (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 20% B to 80% B over 25 min.
  • Detection : UV at 240 nm for optimal sensitivity to conjugated dienes and ketones .
  • System Suitability : Ensure resolution (R >2.0) between the compound and its impurities (e.g., prednisolone derivatives) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (respiratory irritant per GHS Category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How to differentiate this compound from its derivatives (e.g., fluorinated or methylated analogs)?

Methodological Answer:

  • Mass Spectrometry : Compare molecular ions (e.g., m/z 361.4 for parent vs. m/z 379.4 for 16α-methyl derivatives) .
  • NMR : Identify substituents (e.g., absence/presence of fluorine in 19F^{19}F-NMR or methyl groups in 1H^1H-NMR) .

Advanced Research Questions

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Analysis : Re-evaluate sample purity via HPLC; impurities like prednisolone derivatives (e.g., 21-acetate) can skew results .
  • Stereoisomer Screening : Use chiral chromatography to isolate enantiomers and assess activity individually .
  • Experimental Controls : Standardize cell lines/animal models to minimize variability in receptor binding assays .

Q. What in silico approaches are used to predict receptor interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with glucocorticoid receptor (PDB ID: 1P93) to predict binding affinity.
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize ligand geometry and assess electrostatic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of receptor-ligand complexes .

Q. How to design experiments to study metabolic pathways?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-2H^2H) and track metabolites via LC-MS/MS .
  • In Vitro Models : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., hydroxylation at C6 or C16) .
  • Data Integration : Correlate metabolite profiles with CYP3A4 activity assays to identify key enzymes .

Q. How to resolve contradictions in reported toxicity profiles?

Methodological Answer:

  • Purity Reassessment : Verify absence of toxic impurities (e.g., 9-fluoro derivatives) via HRMS .
  • Dose-Response Studies : Conduct OECD-compliant acute toxicity tests in rodents with controlled exposure routes (oral vs. dermal) .
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in hepatotoxicity pathways .

Q. What are the best practices for characterizing stereochemical configuration?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm absolute configuration (e.g., 11β-OH vs. 11α-OH) .
  • NOESY NMR : Analyze cross-peaks between H11β and H18/19 methyl groups to confirm spatial orientation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomers .

Table 2: Stereochemical Analysis Techniques

TechniqueKey OutcomeReference
X-ray CrystallographyAbsolute configuration (R factor <0.04)
NOESY NMRSpatial proximity of protons
Computational CDMatch experimental vs. theoretical spectra

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNJSKKLXVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52438-85-4
Record name 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.